molecular formula C8H7ClFNO B13787637 6-Chloro-2-fluoro-3-methyl-benzaldehyde oxime

6-Chloro-2-fluoro-3-methyl-benzaldehyde oxime

Cat. No.: B13787637
M. Wt: 187.60 g/mol
InChI Key: POMVNDJNHPDSPO-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methyl-benzaldehyde oxime is an organic compound with the molecular formula C8H6ClFNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methyl-benzaldehyde oxime typically involves the reaction of 6-Chloro-2-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methyl-benzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-2-fluoro-3-methyl-benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methyl-benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoro-3-methylbenzaldehyde: Similar structure but lacks the oxime group.

    6-Chloro-2-fluoro-3-methylbenzamide: Contains an amide group instead of an oxime.

    6-Chloro-2-fluoro-3-methylbenzoic acid: Contains a carboxylic acid group.

Uniqueness

6-Chloro-2-fluoro-3-methyl-benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro and fluoro substituents further enhances its chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

N-[(6-chloro-2-fluoro-3-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H7ClFNO/c1-5-2-3-7(9)6(4-11-12)8(5)10/h2-4,12H,1H3

InChI Key

POMVNDJNHPDSPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=NO)F

Origin of Product

United States

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